Cycrimine

Catalog No.
S524761
CAS No.
77-39-4
M.F
C19H29NO
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycrimine

CAS Number

77-39-4

Product Name

Cycrimine

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

solubility

9.09e-03 g/L

Synonyms

Cycrimine; Pagitane; Cicrimina; Cycriminum; (+-)-cycrimine

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

The exact mass of the compound Cycrimine is 287.22491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cycrimine is a synthetic, centrally acting anticholinergic drug primarily used in the treatment of Parkinson's disease. Developed in the 1950s, it serves to alleviate symptoms such as tremors and rigidity by reducing acetylcholine levels in the brain, thereby restoring balance with dopamine, which is deficient in Parkinson's patients. The chemical structure of cycrimine features a piperidine ring with a cyclopentyl and phenyl group, along with a tertiary alcohol group, which facilitates its interaction with specific neurotransmitter receptors in the nervous system .

Cycrimine works by blocking the action of the neurotransmitter acetylcholine in the brain []. In Parkinson's disease, there is a deficiency of dopamine, another crucial neurotransmitter. By reducing acetylcholine activity, cycrimine helps to restore a balance between these two signaling molecules, leading to an improvement in some Parkinson's symptoms, such as tremors and rigidity [].

Cycrimine can cause side effects, including dry mouth, constipation, blurred vision, dizziness, and confusion []. It can also interact with other medications. Due to its anticholinergic properties, cycrimine should be used with caution in individuals with certain medical conditions, such as glaucoma or urinary retention [].

Data for Toxicity:

  • Oral LD50 (rat): 132 mg/kg []
  • Understanding Dopamine Function

    Cycrimine acts as an anticholinergic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine in certain parts of the brain. In Parkinson's disease, there is a degeneration of dopamine-producing neurons. While cycrimine doesn't directly affect dopamine, its anticholinergic effects can help to indirectly improve the balance between dopamine and acetylcholine, leading to temporary symptomatic relief []. This mechanism of action has been used in research to better understand the complex interplay between these two neurotransmitters in the brain.

  • Reference for Newer Medications

    The development of newer anticholinergic medications for Parkinson's disease, such as trihexyphenidyl (Artane), drew upon the established efficacy of cycrimine. Researchers were able to develop these medications with a more targeted anticholinergic effect and a better side effect profile []. Studies comparing cycrimine to these newer drugs have helped to refine treatment strategies for Parkinson's disease.

  • Potential Use in Other Neurological Conditions

    Due to its anticholinergic properties, cycrimine has been explored as a potential treatment for other neurological conditions with symptoms that may be responsive to this mechanism of action. For example, some research has investigated its use in managing tremors associated with dystonia []. However, more research is needed to determine the efficacy and safety of cycrimine for these alternative applications.

Typical for piperidine derivatives. Notably, it can participate in:

  • Oxidation: Cycrimine can be oxidized to form various metabolites, which may influence its pharmacological activity.
  • Hydrolysis: In biological systems, cycrimine may be hydrolyzed, affecting its efficacy and duration of action.
  • Conjugation: It may undergo conjugation reactions leading to more water-soluble forms that can be excreted from the body.

Cycrimine functions as an antagonist at the muscarinic acetylcholine receptor M1. By inhibiting acetylcholine's action, it helps restore the dopamine-acetylcholine balance disrupted in Parkinson's disease. This mechanism contributes to symptomatic relief but can also lead to side effects such as dry mouth, constipation, and confusion due to its anticholinergic properties .

The synthesis of cycrimine is not extensively documented in public literature but is believed to involve a multi-step process using various organic starting materials. The synthesis typically includes steps that form the core piperidine structure and introduce the cyclopentyl and phenyl groups . Specific methodologies may vary, but they generally align with synthetic strategies employed for similar piperidine derivatives.

Cycrimine interacts with several other medications due to its anticholinergic effects. Notably, it should be used cautiously alongside other drugs that also affect acetylcholine levels or have sedative properties. Studies have indicated that combining cycrimine with newer anticholinergic medications can refine treatment strategies for Parkinson's disease .

Additionally, it may exacerbate conditions like glaucoma or urinary retention due to its pharmacological profile.

Several compounds share structural or functional similarities with cycrimine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesPrimary UseUnique Aspects
TrihexyphenidylSimilar piperidine structureParkinson's diseaseMore selective for muscarinic receptors; better side effect profile .
BenztropineContains a tropane ringParkinson's diseaseAlso has dopaminergic activity; used for extrapyramidal symptoms .
ProcyclidinePiperidine derivativeParkinson's diseaseLonger half-life; fewer side effects compared to cycrimine.
BiperidenPiperidine derivativeParkinson's diseasePotent anticholinergic effects; used for acute dystonic reactions .

Cycrimine stands out due to its specific receptor binding profile and historical significance as one of the earlier treatments for Parkinson's disease.

Traditional Organic Synthesis Routes

The traditional synthesis of cycrimine relies on two critical synthetic transformations: the formation of cyclopentyl-phenyl ketone intermediates and subsequent piperidine coupling with stereoselective reduction protocols.

Cyclopentyl-Phenyl Ketone Intermediate Formation

The preparation of cyclopentyl-phenyl ketone represents a crucial synthetic bottleneck in cycrimine manufacturing. Traditional approaches have employed diverse methodologies ranging from Grignard reactions to hydrolysis-decarboxylation protocols. A particularly significant advancement involves the preparation of cyclopentyl phenyl ketone through hydrolysis of 2-cyclopentyl benzoylacetate precursors under basic conditions [3].

The optimal synthetic protocol utilizes 2-cyclopentyl benzoylacetate as the starting material, which undergoes hydrolysis and subsequent decarboxylation in the presence of base to yield the desired ketone. Process conditions have been systematically optimized to achieve maximum yields while maintaining cost-effectiveness. The reaction typically employs a molar ratio of 1:1.5-1:3.0 between the benzoylacetate ester and base, effectively shortening reaction times and improving yields while reducing solvent consumption [3].

Temperature optimization studies have established that hydrolysis temperatures of 60-100°C with reaction times of 3-10 hours provide optimal results, with preferred conditions operating at 80-100°C for 5-8 hours [3]. Solvent selection has proven critical, with environmentally friendly options including water, N,N-dimethylformamide, dimethyl sulfoxide, and toluene mixtures. Water represents the preferred solvent system due to its environmental compatibility, reduced organic solvent usage, and cost-effectiveness [3].

Base selection studies have identified sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, and cesium carbonate as viable options, with sodium hydroxide and potassium hydroxide providing superior performance profiles [3]. Representative experimental procedures demonstrate yields of 69.73-79.33% under optimized conditions using different base systems and solvent combinations [3].

Piperidine Coupling and Stereoselective Reduction

The coupling of piperidine derivatives with cyclopentyl-phenyl ketone intermediates represents a sophisticated synthetic challenge requiring precise stereochemical control. Modern approaches to piperidine synthesis have incorporated advanced methodologies including reductive amination cascades, substitution reactions via amines, and multicomponent coupling strategies [4].

Stereoselective piperidine synthesis methodologies have been extensively developed to achieve high diastereoselectivity and enantioselectivity in the formation of complex piperidine architectures. One-pot sequential coupling and hydrogenation protocols under mild conditions have demonstrated significant utility, with optimal starting material concentrations proving critical for successful hydrogenation processes [4]. The importance of maintaining appropriate substrate concentrations ensures efficient catalyst turnover and prevents competitive side reactions that could compromise stereoselective outcomes.

Advanced stereoselective coupling and hydrogenation cascade reactions have been developed using specialized catalytic systems. Raney nickel catalysts facilitate partial reduction with controlled stereochemical outcomes, while sodium tetrahydroborate provides alternative reduction pathways leading to tetrahydropyridine intermediates that can undergo further stereospecific transformations without loss of enantioselectivity [4].

Double reductive amination strategies have emerged as effective routes to complex piperidine architectures. Ruthenium(II)-catalyzed double reductive amination and hydrosilylation protocols using glutaric dialdehyde precursors and aniline derivatives have demonstrated high selectivity, though these methods are typically limited to amine substrates possessing para-pi conjugation effects [4]. Microwave-mediated Leuckart reactions provide alternative synthetic access through diketone and aryl ammonium formate precursors, with the formate serving dual roles as nitrogen source and reductant [4].

Modern Catalytic Asymmetric Synthesis Strategies

Contemporary synthetic approaches to cycrimine and related anticholinergic compounds have embraced advanced catalytic asymmetric methodologies that provide superior stereochemical control and improved process efficiency [5] [6] [7]. These methodologies represent significant advances over traditional synthetic approaches by offering enhanced selectivity, reduced waste generation, and improved scalability.

Enantioselective organocatalytic approaches have revolutionized the synthesis of chiral piperidine derivatives through the development of modular chiral catalysts incorporating phosphorus, sulfur, and nitrogen components [5]. These metal-free catalytic systems facilitate highly efficient and diverse asymmetric transformations while maintaining excellent functional group compatibility. The development of enantioselective bifunctional catalysis has enabled complex reaction cascades that simultaneously control multiple stereogenic centers [8].

Transition metal catalysis has provided powerful tools for the asymmetric synthesis of complex piperidine architectures. Chiral ligands including phosphines and N-heterocyclic carbenes facilitate precise stereochemical control in carbon-carbon and carbon-heteroatom bond formation reactions [5]. These catalytic systems enable the efficient construction of quaternary stereocenters and complex polycyclic frameworks with high enantioselectivity.

Rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition reactions have demonstrated exceptional utility for the synthesis of polysubstituted piperidines through the union of alkyne, alkene, and isocyanate components [9]. These methodologies provide access to important pharmaceutical scaffolds including indolizidines and quinolizidines with excellent yields and high enantioselectivities. The use of cleavable tether strategies in isocyanate substrates provides solutions to regioselectivity challenges inherent in fully intermolecular cycloaddition processes [9].

Asymmetric photocatalytic methodologies have emerged as sustainable approaches leveraging light energy for the synthesis of chiral molecules. These methodologies offer complementary reactivity patterns to traditional thermal processes while operating under mild conditions with excellent functional group tolerance [5]. Photobiocatalytic strategies have incorporated enzyme-catalyzed reactions with photoredox catalysis to access previously inaccessible synthetic transformations [10].

Bioisosteric Replacements: Carbon/Silicon/Germanium Analog Synthesis and Characterization

The strategic incorporation of bioisosteric replacements, particularly carbon-silicon-germanium analogs, represents an advanced synthetic strategy for modulating the physicochemical and pharmacological properties of cycrimine-related compounds [11] [12] [13]. This approach involves the systematic replacement of carbon atoms with silicon or germanium to create analogs with potentially enhanced biological activity, selectivity, or pharmacokinetic profiles.

Carbon-silicon bioisosteric replacement strategies have garnered significant attention for their ability to modulate drug-like properties including selectivity, physicochemical characteristics, and bioavailability [11]. Silicon's position below carbon in the periodic table provides similar electronic properties while introducing subtle but important differences in bond lengths, polarizabilities, and metabolic stability. These differences can translate into improved therapeutic profiles without compromising fundamental pharmacophore recognition.

The synthesis of silicon-containing analogs of pharmaceutical compounds typically involves specialized organometallic chemistry protocols. Silicon-containing α-amino acids have been successfully prepared using three-step synthetic sequences starting from chiral dihydropyrazine precursors [13]. These methodologies enable the preparation of enantiomerically pure silicon analogs with optical purities exceeding 99% enantiomeric excess. The synthetic approaches typically involve the formation of carbon-silicon bonds through organometallic coupling reactions followed by functional group transformations to install the required pharmacophore elements.

Germanium-containing analogs represent an additional bioisosteric replacement strategy with unique physicochemical properties. The synthesis of germanium analogs typically follows similar synthetic strategies to silicon analogs but requires specialized organogermanium reagents and reaction conditions [13]. Germanium's larger atomic radius and different electronegativity compared to carbon and silicon can provide distinct biological activity profiles and metabolic stability characteristics.

Comparative biological evaluation of carbon-silicon-germanium analog series has revealed interesting structure-activity relationships. Studies on carbon-silicon-germanium analogous peptide systems have demonstrated that silicon and germanium replacements can maintain biological activity while providing enhanced pharmacokinetic profiles [13]. In specific cases, silicon and germanium analogs have shown extended duration of action compared to their carbon counterparts, suggesting improved metabolic stability and tissue distribution properties.

The characterization of bioisosteric analogs requires sophisticated analytical methodologies including high-resolution mass spectrometry, multinuclear NMR spectroscopy, and X-ray crystallographic analysis. These analytical techniques enable the confirmation of structural integrity and stereochemical purity essential for biological evaluation studies [13]. Computational chemistry approaches including density functional theory calculations have proven valuable for predicting the conformational preferences and electronic properties of bioisosteric analogs.

Industrial-Scale Process Optimization and Yield Maximization

The translation of laboratory-scale synthetic methodologies to industrial manufacturing requires comprehensive process optimization studies addressing reaction scalability, yield maximization, cost reduction, and regulatory compliance [14] [15] [16]. Industrial-scale synthesis of cycrimine demands sophisticated process engineering approaches that integrate chemical kinetics understanding with equipment design optimization and supply chain considerations.

Process scale-up methodologies for pharmaceutical manufacturing involve systematic evaluation of heat transfer characteristics, mass transfer limitations, mixing efficiency, and reaction kinetics across different scales [15]. The development of robust scaling relationships enables the prediction of large-scale performance based on laboratory and pilot-scale experimental data. Scale-down methodologies and modeling approaches significantly mitigate process risks during scale-up by enabling thorough process characterization at reduced scales [15].

Yield maximization strategies encompass multiple aspects of process optimization including reaction condition optimization, catalyst loading optimization, solvent selection, and workup procedure refinement [17] [18]. Statistical process control methodologies and design of experiments approaches enable systematic identification of critical process parameters and their optimal operating ranges. The application of continuous improvement principles including Lean Six Sigma methodologies creates data-driven decision-making cultures that support ongoing process optimization efforts [18].

Process analytical technology implementation enables real-time monitoring and control of critical process parameters, facilitating consistent product quality and yield optimization [15]. In-line analytical techniques including infrared spectroscopy, near-infrared spectroscopy, and mass spectrometry provide immediate feedback on reaction progress and product quality. These analytical capabilities enable adaptive process control strategies that can respond to process variations in real-time.

Equipment design optimization represents a critical component of industrial-scale process development. Customized equipment design specifically tailored to individual process requirements can eliminate unnecessary processing steps while improving efficiency and yields [16] [18]. The integration of multiple unit operations into continuous processing platforms can provide significant advantages in terms of process efficiency, product quality consistency, and overall manufacturing economics.

Continuous manufacturing technologies have emerged as transformative approaches for pharmaceutical production, offering improved process control, reduced manufacturing footprints, and enhanced product quality consistency [19]. The implementation of mixed suspension mixed product removal (MSMPR) crystallization systems enables continuous crystallization operations with superior product quality control compared to traditional batch processes. These continuous systems provide opportunities for real-time process optimization and adaptive control strategies.

Economic and environmental sustainability considerations have become increasingly important in pharmaceutical process development. Life cycle assessment methodologies enable comprehensive evaluation of environmental impacts throughout the manufacturing process, guiding the selection of sustainable process alternatives [15]. The development of green chemistry approaches including solvent reduction, waste minimization, and energy efficiency optimization contributes to both environmental sustainability and manufacturing cost reduction.

Quality by design principles have been integrated into pharmaceutical process development to ensure consistent product quality through systematic process understanding and control [20]. The identification of critical quality attributes and critical process parameters enables the development of robust control strategies that ensure product quality across anticipated manufacturing variations. Risk assessment methodologies guide the focus of process development efforts toward the most critical aspects of manufacturing process performance.

Process validation strategies encompass both process performance qualification and continued process verification to demonstrate consistent manufacturing capability [20]. Statistical process control methodologies enable ongoing monitoring of process performance and early detection of process drift or unusual variations. These validation approaches ensure regulatory compliance while supporting continuous improvement initiatives.

The integration of advanced process control technologies including model predictive control and artificial intelligence approaches has enabled sophisticated process optimization strategies [21] [22]. Machine learning algorithms can identify complex process relationships and optimize multiple process parameters simultaneously to achieve optimal performance. These technologies are particularly valuable for complex multi-step synthetic processes where traditional optimization approaches may be insufficient.

Solubility in Polar vs. Nonpolar Solvents

Cycrimine demonstrates markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure containing both polar and nonpolar regions. The compound exhibits extremely poor water solubility, with a reported value of 9.09 × 10⁻³ g/L (0.00909 mg/mL) [3] [4] [5]. This low aqueous solubility is consistent with the compound's high lipophilicity, as indicated by its logP values ranging from 3.9 to 4.15 [3] [4] [5].

In contrast to its poor water solubility, cycrimine shows significantly enhanced solubility in organic solvents. Dimethyl sulfoxide (DMSO) demonstrates the highest solubility at 25 mg/mL (86.97 mM), requiring ultrasonic treatment for complete dissolution [6] [7] [8]. This represents an approximately 2,750-fold increase in solubility compared to water, highlighting the importance of solvent polarity in determining dissolution behavior.

The solubility profile in various organic solvents follows predictable patterns based on the "like dissolves like" principle [19]. Cycrimine shows slight solubility in chloroform, ethyl acetate, and methanol [2], with these moderately polar to nonpolar solvents providing intermediate solubility compared to the extremes of water and DMSO. The compound is generally described as soluble in organic solvents [7] [9] [10], indicating favorable interactions with nonpolar and moderately polar solvent systems.

The molecular basis for this solubility behavior can be attributed to cycrimine's structure, which contains a large hydrophobic portion consisting of cyclopentyl and phenyl groups, balanced by a single polar hydroxyl group and basic piperidine nitrogen. The predominance of hydrophobic character explains the poor water solubility and favorable organic solvent solubility. The tertiary alcohol functionality provides some polar character, but insufficient to overcome the overall hydrophobic nature of the molecule.

pH-Dependent Stability in Aqueous Solutions

The stability of cycrimine in aqueous solutions is significantly influenced by pH conditions, primarily due to the presence of a basic piperidine nitrogen with a pKa value of 9.32 [4] [5]. At physiological pH (approximately 7.4), cycrimine exists predominantly in its protonated form, which affects both its stability and solubility characteristics.

The basic nature of cycrimine, with a predicted pKa of 14.40 for the hydroxyl group [2], indicates that the compound can exist in multiple ionization states depending on solution pH. At acidic pH values, the piperidine nitrogen becomes protonated, forming a positively charged species that may exhibit different stability characteristics compared to the neutral form. This pH-dependent ionization is particularly relevant for the hydrochloride salt form of cycrimine, which is commonly used in pharmaceutical applications.

Chemical stability studies indicate that cycrimine is stable under recommended storage conditions [11]. The compound shows compatibility with storage at -20°C under inert atmosphere for long-term stability [2]. However, the compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents [11], suggesting that extreme pH conditions should be avoided to maintain chemical integrity.

The pH stability profile is particularly important for pharmaceutical formulations, as cycrimine may undergo hydrolysis or other degradation reactions under extreme pH conditions. The tertiary alcohol functionality may be susceptible to dehydration reactions under acidic conditions, while the piperidine ring may undergo ring-opening or other structural modifications under strongly alkaline conditions [20]. Therefore, formulations typically employ buffering systems to maintain pH within acceptable ranges for optimal stability.

Solid-State Polymorphism and Crystallographic Variations

Cycrimine demonstrates limited polymorphic behavior, with the compound preferentially adopting a single stable crystalline form under normal conditions . This monomorphic tendency reduces the risk of polymorphic transitions that could affect the compound's physicochemical properties during storage and handling, representing an advantageous characteristic for pharmaceutical development [21] [22].

The crystalline structure of cycrimine exhibits characteristics typical of organic compounds containing multiple functional groups. The molecule adopts a racemic configuration, with no defined stereocenters in the commonly used form [13] [14] [15]. However, individual enantiomers have been identified and characterized, including (R)-cycrimine and (S)-cycrimine forms [16] [17], suggesting that while the commercial form is racemic, enantiopure forms can be prepared under specific conditions.

The crystal packing of cycrimine is stabilized through a combination of intermolecular interactions, including hydrogen bonding involving the tertiary alcohol group, van der Waals interactions between the hydrophobic regions, and potential π-π stacking interactions involving the phenyl rings . The piperidine rings in adjacent molecules participate in hydrogen bonding networks that contribute to crystal lattice stability .

The hydrochloride salt form of cycrimine shows distinct crystallographic properties compared to the free base. The salt formation involves protonation of the piperidine nitrogen by hydrochloric acid, creating ionic interactions that significantly influence crystal packing arrangements [18] [14]. The salt form typically exhibits higher melting points, improved stability, and different solubility characteristics compared to the free base, making it the preferred form for pharmaceutical applications [23] [24].

Thermal analysis of cycrimine crystals reveals characteristic melting behavior without decomposition, indicating good thermal stability of the crystalline form. The absence of multiple melting peaks or other thermal events suggests the lack of polymorphic transitions within the temperature range of pharmaceutical interest [25]. This thermal behavior supports the monomorphic nature of cycrimine and contributes to its suitability for pharmaceutical development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.224914549 g/mol

Monoisotopic Mass

287.224914549 g/mol

Heavy Atom Count

21

LogP

4
4

Appearance

Solid powder

Melting Point

112-113

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

543567RFQQ

Drug Indication

For treatment and management of Parkinson's disease.

Pharmacology

Cycrimine is a central anticholenergic used in the treatment of the symptoms of Parkinson's disease. It is a drug used to reduce levels of acetylcholine. Acetylcholine is usually in balance with dopamine neurotransmitters, however lower levels of dopamine are present in the brain of patients suffering from Parkinson's disease. By lowering levels of acetylcholine, it is thought that this balance may be restored.

Mechanism of Action

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease.

Other CAS

77-39-4

Wikipedia

Cycrimine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

In vitro anti-influenza activity of in silico repurposed candidate drug cycrimine

Stanislava Matejin, Natalya Bukreyeva, Draginja Radosevic, Milan Sencanski, Emily Mantlo, Veljko Veljkovic, Sanja Glisic, Slobodan Paessler
PMID: 32108589   DOI: 10.3851/IMP3348

Abstract

Due to the limitations of current antiviral therapies because of drug resistance and the emergence of new circulating viral strains, novel effective antivirals are urgently needed. Results of the previous drug repurposing by virtual screening of DrugBank revealed the anticholinergic drug cycrimine as a possible inhibitor of the influenza virus infection.
In this study we examined the potential antiviral activity of cycrimine in vitro.
The experimental results showed the anti-influenza activity of cycrimine against two different influenza A subtypes in cell culture.
The findings of this study suggest cycrimine as a potential therapeutic agent for influenza.


[Symptomatic therapeutic effect of cycrimine HCl in parkinsonian syndromes]

J SIGWALD, J PAYOT
PMID: 14371520   DOI:

Abstract




NEW AND nonofficial remedies: cycrimine hydrochloride


PMID: 13221464   DOI:

Abstract




Effectiveness of procyclidine hydrochloride (kemadrin) and cycrimine hydrochloride (pagitane) in the prevention of airsickness

A A RENZI, L J MILCH
PMID: 13575361   DOI:

Abstract




[Cycrimine, a new drug in the treatment of Parkinson's disease & Parkinsonism]

J P KAFER, G F POCH
PMID: 13477721   DOI:

Abstract




Cycrimine on rat diaphragm

J R Vedasiromoni, D K Ganguly
PMID: 1267542   DOI:

Abstract

Cycrimine hydrochloride, an anti-Parkinson drug having central cholinolytic properties, was found to cause neuromuscular blockade in the isolated rat diaphragm preparation. The neuromuscular blockade by cycrimine remained unaffected in presence of neostigmine and tetraethylammonium. Lower concentrations of cycrimine potentiated the paralytic effect of d-tubocurarine. A similar paralytic effect of cycrimine was observed in the pharmacologically denervated rat diaphragm. Responses to acetylcholine administered by retrograde i.v. injection were found to be inhibited in presence of cycrimine. These results suggest that the neuromuscular blockade by cycrimine is produced by a postsynaptic direct effect on the muscle.


Capillary gas chromatography of trihexyphenidyl, procyclidine and cycrimine in biological fluids

J A Owen, M Sribney, J S Lawson, N Delva, F J Letemendia
PMID: 2573609   DOI: 10.1016/s0378-4347(00)82663-8

Abstract

A sensitive (50-100 pg/ml) method is described for the analysis of the anticholinergic drugs cycrimine, procyclidine and trihexyphenidyl by capillary gas chromatography with flame thermionic detection. Since these anticholinergic drugs are frequently administered in combination with antipsychotic medication for the treatment of mental illness, the potential interference by antipsychotic drugs in this assay was examined. No interference was observed from a series of antipsychotic drugs in the quantitation of cycrimine, procyclidine or trihexyphenidyl. The use of this technique to study trihexyphenidyl pharmacokinetics in man is described.


Explore Compound Types